Cyclopentyl 4-trifluoromethylphenyl ketone
Overview
Description
. This compound is characterized by the presence of a cyclopentyl group attached to a phenyl ring substituted with a trifluoromethyl group at the para position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural and chemical properties.
Mechanism of Action
Target of Action
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .
Mode of Action
Tfmks are known to interact with their targets to exert their effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclopentyl 4-Trifluoromethylphenyl Ketone . .
Preparation Methods
The synthesis of cyclopentyl 4-trifluoromethylphenyl ketone typically involves the following steps:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.
Friedel-Crafts Acylation: Another common method is the Friedel-Crafts acylation of cyclopentanone with 4-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Cyclopentyl 4-trifluoromethylphenyl ketone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclopentyl 4-trifluoromethylphenyl ketone has a wide range of scientific research applications:
Comparison with Similar Compounds
Cyclopentyl 4-trifluoromethylphenyl ketone can be compared with other similar compounds, such as:
Cyclopentyl phenyl ketone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Trifluoromethylphenyl ketone: Lacks the cyclopentyl group, affecting its reactivity and applications.
The presence of both the cyclopentyl and trifluoromethyl groups in this compound makes it unique, offering a combination of properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
cyclopentyl-[4-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-7-5-10(6-8-11)12(17)9-3-1-2-4-9/h5-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWBRWPITZSVFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642573 | |
Record name | Cyclopentyl[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578027-07-3 | |
Record name | Cyclopentyl[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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